2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound exhibits a sophisticated arrangement of three distinct structural domains that contribute to its overall chemical behavior and biological properties. The central piperazine ring adopts a characteristic chair conformation that is thermodynamically favored, similar to related piperazine derivatives studied in crystallographic analyses. This six-membered heterocyclic ring contains two nitrogen atoms positioned at the 1 and 4 positions, creating a framework that allows for multiple substitution patterns and conformational flexibility.
The benzyl substituent attached to one of the piperazine nitrogen atoms features a benzene ring with two halogen substituents positioned at the 2 and 6 positions relative to the methylene bridge. The 2-chloro-6-fluorobenzyl group creates a unique substitution pattern that influences both the electronic distribution and steric properties of the molecule. The presence of both chlorine and fluorine atoms on the aromatic ring introduces significant electronegativity differences that affect the overall charge distribution and potential intermolecular interactions. The chlorine atom, being larger and less electronegative than fluorine, creates an asymmetric electronic environment that may influence molecular recognition processes and binding affinities.
The ethanol chain attached to the second nitrogen atom of the piperazine ring provides additional hydrogen bonding capabilities through its terminal hydroxyl group. This two-carbon chain with the terminal alcohol functionality creates opportunities for both intramolecular and intermolecular hydrogen bonding, which can significantly influence the compound's solubility characteristics and crystal packing arrangements. The flexible nature of this ethanol chain allows for multiple conformational states, contributing to the overall structural dynamics of the molecule.
| Structural Component | Description | Functional Significance |
|---|---|---|
| Piperazine Ring | Six-membered heterocycle with two nitrogen atoms | Central scaffold providing conformational flexibility |
| 2-Chloro-6-fluorobenzyl Group | Aromatic ring with halogen substituents | Electronic modulation and steric influence |
| Ethanol Chain | Two-carbon chain with terminal hydroxyl | Hydrogen bonding capability and solubility enhancement |
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to fully elucidate its structural features and confirm its identity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals characteristic functional group vibrations, and mass spectrometry confirms molecular weight and fragmentation patterns.
In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signal patterns that correspond to its various structural domains. The aromatic protons of the 2-chloro-6-fluorobenzyl group appear in the typical aromatic region between 7.0 and 8.0 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The methylene protons connecting the aromatic ring to the piperazine nitrogen typically appear as a singlet around 3.5 to 4.0 parts per million, while the piperazine ring protons show characteristic patterns between 2.4 and 2.8 parts per million due to their proximity to the electron-rich nitrogen atoms.
The ethanol chain protons display distinctive signals, with the methylene groups adjacent to nitrogen appearing around 2.6 parts per million and the terminal methylene group bearing the hydroxyl functionality resonating near 3.7 parts per million. The hydroxyl proton itself typically appears as a broad signal around 4.5 to 5.5 parts per million, often exchange-broadened due to hydrogen bonding interactions. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with aromatic carbons appearing in the 110-160 parts per million range and aliphatic carbons in the 20-80 parts per million region.
Infrared spectroscopy reveals characteristic functional group vibrations that serve as fingerprints for structural identification. The hydroxyl group of the ethanol chain exhibits a characteristic broad absorption band between 3200 and 3600 wavenumbers, with the exact position and breadth dependent on the extent of hydrogen bonding in the solid state or solution. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches are observed between 2800 and 3000 wavenumbers.
The aromatic carbon-carbon stretching vibrations typically appear as medium intensity bands in the 1475-1600 wavenumber region, characteristic of substituted benzene rings. The carbon-nitrogen stretching vibrations of the piperazine ring system are observed in the 1000-1250 wavenumber range, while the carbon-fluorine and carbon-chlorine stretching vibrations appear at their characteristic frequencies in the lower wavenumber regions.
| Spectroscopic Technique | Key Observations | Diagnostic Value |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic signals (7.0-8.0 ppm), piperazine signals (2.4-2.8 ppm) | Structural confirmation and purity assessment |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons (110-160 ppm), aliphatic carbons (20-80 ppm) | Carbon framework elucidation |
| Infrared Spectroscopy | Hydroxyl stretch (3200-3600 cm⁻¹), aromatic vibrations (1475-1600 cm⁻¹) | Functional group identification |
X-ray Crystallographic Studies
X-ray crystallographic analysis provides the most definitive structural information for this compound, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state. The crystallographic method takes advantage of the regular arrangement of molecules in crystalline materials to determine three-dimensional molecular structures with high precision, typically to within 0.01 Angstroms for atomic positions.
The piperazine ring in similar compounds has been shown to adopt a chair conformation in the solid state, with specific dihedral angles that minimize steric interactions and maximize stability. The chair conformation places the nitrogen atoms in optimal positions for substitution while maintaining favorable bond angles and torsional relationships. The root mean square deviation of the planar carbon atoms in the piperazine chair typically falls within 0.005 to 0.010 Angstroms, indicating minimal distortion from ideal geometry.
The orientation of the 2-chloro-6-fluorobenzyl substituent relative to the piperazine ring is determined by the balance between steric interactions and electronic effects. The dihedral angle between the aromatic ring plane and the piperazine chair typically ranges from 70 to 80 degrees, allowing for optimal spatial arrangement while minimizing unfavorable interactions between the halogen substituents and the piperazine framework. This orientation also influences the overall molecular shape and packing arrangements in the crystal lattice.
The ethanol chain adopts an extended conformation that maximizes the distance between the terminal hydroxyl group and the aromatic system, reducing potential intramolecular interactions while optimizing intermolecular hydrogen bonding opportunities. The carbon-carbon bond lengths in the ethanol chain are consistent with standard sp³ hybridized carbon atoms, typically measuring 1.54 Angstroms, while the carbon-oxygen bond length of the hydroxyl group measures approximately 1.43 Angstroms.
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks involving the terminal hydroxyl groups, creating chain-like or sheet-like arrangements that contribute to crystal stability. The chlorine and fluorine substituents on the aromatic rings may participate in weak halogen bonding interactions, further stabilizing the crystal packing arrangement and influencing physical properties such as melting point and solubility.
Computational Modeling of Electronic Structure
Computational modeling of the electronic structure of this compound provides valuable insights into the molecular orbital distributions, charge densities, and electronic properties that govern its chemical behavior and potential biological activities. Modern quantum mechanical calculations employing density functional theory methods allow for accurate prediction of electronic properties and molecular geometries that complement experimental observations.
The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the compound's reactivity and potential for molecular interactions. The electron density distribution in these orbitals is influenced by the electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring, which create regions of varying electron density throughout the molecule. The piperazine nitrogen atoms, being electron-rich centers, typically contribute significantly to the highest occupied molecular orbital, making them potential sites for electrophilic attack or coordination interactions.
The electrostatic potential surface mapping reveals regions of positive and negative charge distribution that are important for understanding molecular recognition processes and intermolecular interactions. The electronegative halogen atoms create regions of negative electrostatic potential, while the aromatic hydrogen atoms and the methylene groups create regions of positive potential. The hydroxyl oxygen atom contributes additional negative character that influences hydrogen bonding capabilities and solvent interactions.
Geometric optimization calculations provide theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data to validate computational methods and understand conformational preferences. The calculated molecular geometry typically shows excellent agreement with experimental structures, confirming the reliability of computational predictions for this type of heterocyclic system.
The dipole moment calculation reveals the overall charge distribution asymmetry in the molecule, which influences its behavior in polar solvents and its potential for specific molecular interactions. The presence of multiple electronegative atoms, including the nitrogen atoms of the piperazine ring, the oxygen atom of the hydroxyl group, and the halogen substituents, creates a complex dipole moment that affects solubility and biological activity patterns.
Vibrational frequency calculations provide theoretical infrared and Raman spectroscopic predictions that can be compared with experimental data to validate structural assignments and understand the relationship between molecular structure and vibrational properties. The calculated frequencies typically show good agreement with experimental observations, particularly for the characteristic functional group vibrations such as hydroxyl stretching and aromatic carbon-carbon stretching modes.
Properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c14-12-2-1-3-13(15)11(12)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKVLKAISOYNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with 2-Chloro-6-Fluorobenzyl Chloride
The foundational step in synthesizing this compound involves the alkylation of piperazine with 2-chloro-6-fluorobenzyl chloride. This reaction proceeds via nucleophilic substitution, where the primary amine of piperazine attacks the electrophilic benzyl chloride.
Reagents and Conditions
- Piperazine : 1.2 equivalents (to ensure mono-alkylation)
- 2-Chloro-6-fluorobenzyl chloride : 1.0 equivalent
- Base : Triethylamine (1.5 equivalents) to neutralize HCl byproduct
- Solvent : Toluene or dichloromethane
- Temperature : Reflux (110°C for toluene)
- Time : 12–24 hours
Mechanistic Insight
The reaction mechanism involves the formation of a quaternary ammonium intermediate, followed by deprotonation to yield the mono-alkylated piperazine. The use of triethylamine prevents poly-alkylation by scavenging HCl, thereby favoring the formation of the desired product.
Yield and Purity
Introduction of the Ethanol Side Chain via 2-Chloroethanol
The ethanol moiety is introduced by reacting the intermediate 4-(2-chloro-6-fluorobenzyl)piperazine with 2-chloroethanol under basic conditions.
Reagents and Conditions
- 4-(2-Chloro-6-fluorobenzyl)piperazine : 1.0 equivalent
- 2-Chloroethanol : 1.2 equivalents
- Base : Potassium tert-butoxide (1.5 equivalents)
- Solvent : tert-Butanol
- Temperature : 75–80°C
- Time : 6–12 hours
Optimization Notes
- Solvent Choice : tert-Butanol enhances reaction efficiency by solubilizing both polar and non-polar reactants.
- Stepwise Addition : Incremental addition of 2-chloroethanol and base minimizes side reactions, improving yield to 96.8%.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts reaction kinetics and product purity:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | Triethylamine | 90 | 95 |
| tert-Butanol | KOtBu | 96.8 | 99.6 |
| DCM | NaHCO₃ | 78 | 88 |
Key Findings
Temperature and Time Dependence
Elevated temperatures (75–80°C) reduce reaction time but risk decomposition. A balance is achieved by maintaining reflux conditions for 6–12 hours, ensuring complete conversion without degradation.
Purification Techniques
Vacuum Distillation
Distillation under high vacuum (0.0065 mbar) at 220°C separates the product from unreacted starting materials and oligomers. This method achieves 99.6% purity, as demonstrated in industrial-scale syntheses.
Recrystallization
Recrystallization from 2-butanone or ethanol/water mixtures further enhances purity. For example, dissolving the crude product in hot 2-butanone and cooling to 0°C yields crystalline product with 98% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation in Toluene | Scalable, low cost | Moderate purity | 85–90 |
| tert-Butanol/KOtBu | High purity, fast kinetics | Requires specialized equipment | 96.8 |
| DCM/NaHCO₃ | Mild conditions | Low yield | 78 |
Chemical Reactions Analysis
Oxidation Reactions
The ethanol moiety can undergo oxidation under controlled conditions. In related piperazine-ethanol derivatives, oxidation with agents like pyridinium chlorochromate (PCC) or KMnO₄ converts the alcohol to a ketone. For example:
Stronger oxidants (e.g., CrO₃) may over-oxidize the product to a carboxylic acid, though steric hindrance from the piperazine ring often limits this pathway .
Esterification and Ether Formation
The hydroxyl group participates in esterification or etherification. For instance, reaction with acetyl chloride in ethanol yields the corresponding acetate ester:
This reaction typically requires catalytic acid (e.g., H₂SO₄) and proceeds in >85% yield, as observed in structurally similar compounds .
Piperazine Ring Functionalization
The piperazine nitrogen atoms are nucleophilic and undergo alkylation or acylation. For example:
-
Alkylation : Reaction with methyl iodide in ethanol forms a quaternary ammonium salt:
-
Acylation : Treatment with benzoyl chloride produces an amide derivative .
Aromatic Substitution Reactions
The 2-chloro-6-fluorobenzyl group’s electron-deficient aromatic ring may undergo nucleophilic substitution under harsh conditions. For example, the chlorine atom can be replaced by methoxy groups in the presence of NaOMe/CuI :
Condensation Reactions
The ethanol group can act as a leaving group in elimination reactions. For example, dehydration with H₂SO₄ forms an alkene:
This pathway is less common due to the stability of the ethanol moiety in the parent compound .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds related to 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests its potential as a candidate for the development of new antidepressants .
2. Antipsychotic Effects
The compound's structural similarity to known antipsychotics positions it as a potential candidate for treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can act as antagonists at dopamine receptors, which are critical in the pathology of these conditions .
3. Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. Its ability to inhibit certain cancer cell lines has been documented, indicating a need for further exploration into its mechanisms of action and efficacy against various cancers .
Case Study 1: Antidepressant Efficacy
A study published in PubMed Central evaluated the effects of piperazine derivatives on depressive behaviors in animal models. The results indicated that modifications to the piperazine structure, including the introduction of halogenated benzyl groups, significantly enhanced serotonin receptor affinity, leading to improved antidepressant-like effects .
Case Study 2: Antipsychotic Potential
In a comparative analysis of various piperazine derivatives, researchers found that this compound demonstrated promising results in reducing hyperactivity in rodent models, suggesting its potential role as an antipsychotic agent. The study highlighted the importance of the chloro and fluorine substitutions in enhancing receptor binding affinity .
Future Research Directions
The compound's diverse applications warrant further investigation into its pharmacodynamics and pharmacokinetics. Future studies should focus on:
- Mechanistic Studies : Understanding how structural modifications affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Formulation Development : Creating effective delivery methods for therapeutic use.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]methanol
- 2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]propane
- 2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]butane
Uniqueness
2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol is unique due to the presence of both a halogenated aromatic ring and an ethanol group, which can impart distinct chemical and biological properties
Biological Activity
2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol, with the molecular formula C₁₃H₁₈ClFN₂O and a molar mass of 272.75 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and various case studies illustrating its efficacy.
The compound is characterized by a piperazine ring substituted with a chlorinated fluorobenzyl group, which is crucial for its biological activity. The synthesis typically involves the reaction of piperazine derivatives with chlorinated benzyl halides, followed by reduction steps to yield the final product.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClFN₂O |
| Molar Mass | 272.75 g/mol |
| CAS Number | 416894-47-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to piperazine derivatives. For instance, research indicates that derivatives similar to this compound exhibit selective activity against Chlamydia trachomatis, with significant reductions in chlamydial inclusion numbers in infected cell lines (HEp-2 cells) when treated with synthesized analogs . The mechanism of action appears to involve disruption of bacterial cell integrity and inhibition of replication.
Case Studies
- Study on Antichlamydial Activity :
- Toxicity Assessment :
- Mechanism of Action :
Research Findings: Efficacy and Safety
The efficacy of this compound and its analogs has been supported by various studies:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against C. trachomatis |
| Toxicity | Low cytotoxicity in human cell lines |
| Mechanism | Disruption of bacterial integrity |
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol?
Methodological Answer:
A modular approach involving nucleophilic substitution on the piperazine ring is typically employed. Key steps include:
- Step 1: Reacting 2-chloro-6-fluorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperazine intermediate .
- Step 2: Introducing the ethanol moiety via alkylation with ethylene oxide or bromoethanol. Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .
Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Focus on resolving piperazine ring protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.0–7.5 ppm). Use DEPT-135 to confirm CH₂ and CH₃ groups in the ethanol side chain .
- Mass Spectrometry: HRMS (ESI+) should confirm the molecular ion [M+H]⁺, with attention to isotopic patterns from chlorine/fluorine .
- HPLC Analysis: Use a C18 column (e.g., Agilent Zorbax) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1.0 mL/min. Retention time and UV absorption (λ = 254 nm) help assess purity .
Advanced: How can crystallographic disorder in the benzyl substituent be resolved during X-ray structure determination?
Methodological Answer:
Crystallographic disorder in the 2-chloro-6-fluorobenzyl group can arise due to rotational flexibility. To address this:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .
- Refinement Tools: Employ OLEX2’s disorder modeling features to split the benzyl group into two or more conformers. Restrain geometric parameters (bond lengths/angles) using SHELXL .
- Validation: Check the ADDSYM algorithm in PLATON to rule out missed symmetry and ensure R₁ < 5% .
Advanced: How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?
Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:
- Binding Assays: Use radiolabeled ligands (e.g., [³H]-NT) in competitive binding studies with cell membranes expressing Neurotensin Receptor 1 (NTSR1). Validate with reference agonists .
- Functional Assays: Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess efficacy. Ensure compound solubility by pre-dissolving in DMSO (<0.1% final concentration) .
- Stability Testing: Perform LC-MS stability studies in assay buffers (pH 7.4, 37°C) to rule out degradation .
Advanced: What strategies optimize HPLC methods for detecting trace impurities in this compound?
Methodological Answer:
- Column Selection: Use a polar-embedded C18 column (e.g., Waters XBridge) to resolve polar impurities like piperazine derivatives .
- Gradient Elution: Start with 10% acetonitrile/90% ammonium formate (10 mM), ramping to 95% acetonitrile over 30 minutes .
- Detection: Employ a diode array detector (DAD) with wavelength switching (210 nm for piperazine, 260 nm for benzyl groups) .
- Validation: Assess limits of detection (LOD < 0.1%) and precision (%RSD < 2.0) per ICH Q2(R1) guidelines .
Advanced: How to design structure-activity relationship (SAR) studies for piperazine-ethanol derivatives?
Methodological Answer:
- Core Modifications: Synthesize analogs with varying substituents on the benzyl ring (e.g., electron-withdrawing groups at position 2 vs. 6) and evaluate binding affinity via SPR (Surface Plasmon Resonance) .
- Ethanol Side Chain: Replace the hydroxyl group with methoxy or amino groups to assess hydrogen bonding requirements. Use molecular docking (AutoDock Vina) to predict interactions with NTSR1 .
- Data Analysis: Apply multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction: Use SwissADME to estimate bioavailability (Lipinski’s Rule of Five), blood-brain barrier penetration (BOILED-Egg model), and CYP450 interactions .
- Metabolism Sites: Perform DFT calculations (Gaussian 09) to identify susceptible oxidation sites (e.g., piperazine nitrogen or benzyl CH₂) .
- Validation: Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
